1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid
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Description
1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Biological Activity
1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid (commonly referred to as a cyclopropanecarboxylic acid derivative) has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- IUPAC Name : this compound
- CAS Number : [insert CAS number if available]
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ethylene Biosynthesis : Preliminary studies indicate that this compound may act as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. Ethylene is a critical hormone that regulates various physiological processes, including fruit ripening and stress responses .
- Anticancer Activity : Some derivatives of cyclopropanecarboxylic acids have shown promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation without exhibiting cytotoxicity against normal cells .
- Structure-Activity Relationship (SAR) : The unique structure of the cyclopropane ring allows for various substitutions that can enhance biological activity. In silico studies have demonstrated that specific modifications can improve binding affinity to target enzymes, suggesting a pathway for drug design .
In Vitro Studies
In vitro studies have assessed the effects of this compound on various cell lines:
Cell Line | Activity Observed | Reference |
---|---|---|
U937 (human leukemia) | Inhibition of proliferation | |
Arabidopsis thaliana | Inhibition of ethylene biosynthesis |
Case Studies
Recent research has focused on the synthesis and evaluation of cyclopropanecarboxylic acid derivatives:
- A study conducted in 2023 synthesized several analogs of cyclopropanecarboxylic acids, including 1-[4-(2-hydroxypropan-2-yl)phenyl] derivatives, which were tested for their inhibitory effects on ACO enzymes. The results indicated significant binding affinities, suggesting potential use as agricultural growth regulators .
Properties
IUPAC Name |
1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-12(2,16)9-3-5-10(6-4-9)13(7-8-13)11(14)15/h3-6,16H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQWSSVDNASNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2(CC2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.